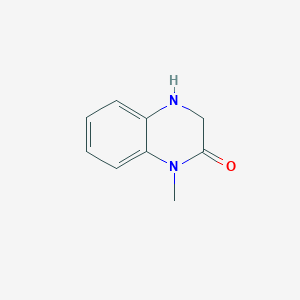

1-Methyl-3,4-dihydroquinoxalin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3,4-dihydroquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-8-5-3-2-4-7(8)10-6-9(11)12/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWAVAHCZRTHLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10612118 | |

| Record name | 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10612118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20934-50-3 | |

| Record name | 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10612118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Methyl-3,4-dihydroquinoxalin-2(1H)-one chemical properties

An In-depth Technical Guide to 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one and the broader class of 3,4-dihydroquinoxalin-2-ones. This information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Chemical and Physical Properties

1-Methyl-3,4-dihydroquinoxalin-2(1H)-one is a derivative of the quinoxalinone heterocyclic system. The core structure, a bicyclic, benzene-fused ketopiperazine, is a recognized pharmacophore in medicinal chemistry.[1] The following table summarizes its key chemical and physical properties.

| Property | Value | Source |

| CAS Number | 20934-50-3 | [2][3] |

| Molecular Formula | C₉H₁₀N₂O | [4] |

| Molecular Weight | 162.19 g/mol | [2][5] |

| IUPAC Name | 1-methyl-3,4-dihydroquinoxalin-2(1H)-one | [2] |

| Canonical SMILES | CN1C(=O)CNC2=CC=CC=C21 | [2] |

| InChI | InChI=1S/C9H10N2O/c1-11-8-5-3-2-4-7(8)10-6-9(11)12/h2-5,10H,6H2,1H3 | [2] |

| Predicted Density | 1.159 ± 0.06 g/cm³ | [4] |

| Predicted Boiling Point | 400.1 ± 34.0 °C | [4] |

| Predicted pKa | 3.21 ± 0.20 | [4] |

| LogP | 0.249 | [2] |

| Purity | Typically ≥95-97% | [2][6] |

Experimental Protocols

General Synthesis of 3,4-Dihydroquinoxalin-2(1H)-ones

While specific protocols for the direct synthesis of 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one are not detailed in the provided search results, a general and efficient method for creating enantiopure dihydroquinoxalinones involves the reductive cyclization of N-(o-nitroaryl)amino esters. This method is advantageous due to its use of readily available natural amino acids as starting materials and mild reaction conditions.[7]

Methodology:

-

Starting Materials: N-(o-nitroaryl)amino esters, iron (Fe) or zinc (Zn) metal, water, and ethyl acetate.[7]

-

Reaction: The reductive cyclization is performed by treating the N-(o-nitroaryl)amino ester with either iron or zinc metal.[7]

-

Solvent System: The reaction is carried out in a water/ethyl acetate mixture.[7]

-

Conditions: The reaction proceeds under mild conditions.[7]

-

Outcome: This process yields the corresponding dihydroquinoxalinones. The use of naturally occurring amino acids allows for the development of enantiopure products.[7]

Below is a generalized workflow for this synthetic approach.

Characterization Techniques

The structural confirmation of synthesized quinoxalinone derivatives typically involves a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to determine the chemical environment of protons and carbon atoms, respectively. For instance, in related quinoxalinone derivatives, aromatic protons are observed between δH = 7.00–8.40 ppm, while signals for C=O, C=N, and HC=N groups appear in the ¹³C-NMR spectra in the ranges of 151.23–158.44 ppm, 146.16–149.25 ppm, and 144.40–146.48 ppm, respectively.[8]

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.[9]

-

Infrared (IR) Spectroscopy: Used to identify characteristic functional groups present in the molecule.[10]

Biological Activity and Therapeutic Potential

The 3,4-dihydroquinoxalin-2(1H)-one scaffold is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active compounds.

Antimicrobial and Antiviral Activity

Quinoxaline derivatives are known for a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][11] Some novel derivatives of 3,4-dihydroquinoxalin-2(1H)-one have been synthesized and evaluated for their antimicrobial and antifungal activities, with some compounds showing slight activity against Staphylococcus aureus and Escherichia coli.[12] Furthermore, the quinoxalin-2-one core is a key feature in potent HIV drug candidates, demonstrating its importance in the development of antiviral agents.[1]

Enzyme Inhibition

Derivatives of the 3,4-dihydroquinoxalin-2(1H)-one structure have been identified as potent inhibitors of various kinases. Notably, they have been investigated as selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), an enzyme implicated in neurodegenerative diseases, inflammation, and cancers.[13] Rational design and modification of this scaffold have led to the development of compounds with high potency and selectivity for JNK3 over other kinases like DDR1 and EGFR.[13]

The general process for identifying and optimizing such bioactive compounds is illustrated in the workflow below.

References

- 1. munin.uit.no [munin.uit.no]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chembk.com [chembk.com]

- 5. (S)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one | C9H10N2O | CID 7062175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 1-Methyl-3,4-dihydroquinolin-2(1H)-one | C10H11NO | CID 576513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

- 11. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidation of the Chemical Structure of 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one. This quinoxalinone derivative is of interest within medicinal chemistry due to the established broad biological activities of the quinoxaline scaffold, which include antimicrobial, antiviral, and anticancer properties.[1][2][3] The precise characterization of its structure is fundamental for understanding its chemical behavior, potential biological targets, and for the rational design of new therapeutic agents.

Chemical Identity

1-Methyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound with the chemical formula C₉H₁₀N₂O.[4][5] Its structure consists of a benzene ring fused to a dihydropyrazinone ring, with a methyl group substituted on one of the nitrogen atoms.

| Identifier | Value |

| IUPAC Name | 1-methyl-3,4-dihydroquinoxalin-2(1H)-one |

| CAS Number | 20934-50-3 |

| Molecular Formula | C₉H₁₀N₂O |

| Molecular Weight | 162.19 g/mol |

Predicted Spectroscopic Data for Structure Confirmation

Due to the limited availability of published experimental spectra for this specific molecule, the following data is predicted based on the known spectral characteristics of quinoxalinone derivatives and general principles of spectroscopic analysis. This data serves as a benchmark for researchers in the process of confirming the synthesis and purity of 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one, the following signals are anticipated.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.5 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~ 4.0 | Singlet | 1H | NH proton (at position 4) |

| ~ 3.5 | Singlet | 2H | Methylene protons (-CH₂- at position 3) |

| ~ 3.0 | Singlet | 3H | Methyl protons (N-CH₃ at position 1) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 | Carbonyl carbon (C=O at position 2) |

| ~ 140 | Quaternary aromatic carbon |

| ~ 130 | Quaternary aromatic carbon |

| ~ 120 - 128 | Aromatic CH carbons |

| ~ 45 | Methylene carbon (-CH₂- at position 3) |

| ~ 30 | Methyl carbon (N-CH₃ at position 1) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies expected for 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one are summarized below.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~ 3200 | Medium, Sharp | N-H Stretch |

| ~ 3050 | Medium | Aromatic C-H Stretch |

| ~ 2950 | Medium | Aliphatic C-H Stretch |

| ~ 1680 | Strong | C=O (Amide) Stretch |

| ~ 1600, 1480 | Medium-Strong | C=C Aromatic Ring Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 162.08 | [M]⁺ (Molecular Ion) |

| 133.06 | [M - CO - H]⁺ |

| 105.06 | [M - CO - NCH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the synthesis and structural characterization of 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one.

Synthesis Protocol: Reductive Cyclization

A common route for the synthesis of dihydroquinoxalinones involves the reductive cyclization of an N-substituted o-nitroaniline derivative.

Materials:

-

N-(2-nitrophenyl)-N-methylglycine

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of N-(2-nitrophenyl)-N-methylglycine in a mixture of ethanol and water, add iron powder and ammonium chloride.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Data Analysis: Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants. Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

IR Spectroscopy Protocol

-

Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[3][6] Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[3][6]

-

Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. For this type of molecule, a soft ionization technique such as Electrospray Ionization (ESI) is recommended to minimize fragmentation and observe the molecular ion.[7][8]

-

Data Acquisition: Acquire the mass spectrum in the positive ion mode.

-

Data Analysis: Determine the mass-to-charge ratio of the molecular ion and any significant fragment ions.

Visualizing the Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of a synthesized compound like 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one.

Caption: Workflow for the synthesis and structural elucidation of 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one.

Conclusion

The structural elucidation of 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one is a critical step in its development as a potential pharmaceutical agent. By employing a combination of synthesis and rigorous spectroscopic analysis, researchers can confidently confirm the identity and purity of this compound. The methodologies and predicted data presented in this guide provide a solid foundation for scientists working with this and related quinoxalinone derivatives, facilitating further research into their biological activities and therapeutic potential.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. bitesizebio.com [bitesizebio.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. azom.com [azom.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

The Multifaceted Biological Activities of Quinoxalinone Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Quinoxalinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural scaffold allows for diverse functionalization, leading to a broad spectrum of biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, antiviral, and anti-inflammatory properties of quinoxalinone derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to aid in drug discovery and development efforts.

Anticancer Activity: Targeting Key Oncogenic Pathways

Quinoxalinone derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines.[1][2] Their mechanisms of action are often centered on the inhibition of critical protein kinases involved in tumor growth, proliferation, and survival.[3][4]

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various quinoxalinone derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound IV | PC-3 (Prostate) | 2.11 | [2] |

| Compound III | PC-3 (Prostate) | 4.11 | [2] |

| Compound XVa | HCT116 (Colon) | 4.4 | [1] |

| Compound XVa | MCF-7 (Breast) | 5.3 | [1] |

| Compound 13 | Various | 0.81 - 2.91 | [5] |

| Compound 11 | Various | 0.81 - 2.91 | [5] |

| Compound 14 | MCF-7 (Breast) | 2.61 | [6] |

| Imidazo[1,2-a]quinoxaline derivatives | Various | Potent Activity | [1] |

| Kinase Target | Inhibitor Compound | IC50 (µM) | Reference |

| Topoisomerase II | Compound IV | 7.529 | [2] |

| Topoisomerase II | Compound III | 21.98 | [2] |

| VEGFR-2 | Compound 3 | 10.27 | [1] |

| Pim-1 | Compound 5c | Submicromolar | [7][8] |

| Pim-2 | Compound 5e | Submicromolar | [7][8] |

| EGFR | Compound 4a | 0.3 | [5] |

| EGFR | Compound 13 | 0.4 | [5] |

| c-Met | Compound 4 | Good Inhibitory Activity | [9] |

| ASK1 | Compound 26e | 0.03017 | [10] |

Key Signaling Pathways in Anticancer Activity

Quinoxalinone derivatives exert their anticancer effects by modulating several key signaling pathways. A prominent mechanism is the inhibition of receptor tyrosine kinases (RTKs) such as VEGFR, EGFR, and c-Met, which are crucial for angiogenesis and tumor cell proliferation.[1][3][9] Another important target is the Topoisomerase II enzyme, inhibition of which leads to DNA damage and apoptosis.[2] Furthermore, these compounds have been shown to inhibit serine/threonine kinases like Pim-1/2 and ASK1, which are involved in cell cycle progression and apoptosis.[7][8][10]

Caption: Anticancer mechanisms of quinoxalinone derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the quinoxalinone derivatives and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.[1][2]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Quinoxalinone derivatives have shown promising activity against a variety of pathogenic bacteria and fungi.[11][12] This includes activity against drug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA).[13]

Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of quinoxalinone derivatives against various microorganisms.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound 10 | Candida albicans | 16 | [12] |

| Compound 10 | Aspergillus flavus | 16 | [12] |

| Compound 2d | Escherichia coli | 8 | [12] |

| Compound 3c | Escherichia coli | 8 | [12] |

| Compound 2d | Bacillus subtilis | 16 | [12] |

| Compound 3c | Bacillus subtilis | 16 | [12] |

| Imidazo[1,5-a]quinoxaline derivatives | Various Bacteria | Effective Bacteriostatic Activity | [14] |

| Quinoxaline 1,4-dioxide derivatives | Various Bacteria | Low MIC values | [15] |

| Quinoxaline derivative | MRSA | 1 - 4 | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

-

Serial Dilution: The quinoxalinone derivative is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

Caption: Workflow for MIC determination by broth microdilution.

Antiviral Activity: A Potential New Frontier

Recent studies have highlighted the potential of quinoxalinone derivatives as antiviral agents.[16][17][18] Research has explored their efficacy against a range of viruses, including HIV and Herpes simplex virus.[16][19]

Quantitative Antiviral Activity Data

The following table presents the antiviral activity of selected quinoxalinone derivatives.

| Compound/Derivative | Virus | Activity Metric | Value | Reference |

| Compounds 1b and 1d | HIV-1 | IC50 | 10⁻⁸ mol L⁻¹ level | [19] |

| Compound 1 | Herpes simplex virus | Plaque Reduction | 25% at 20 µg/mL | [16] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to quantify the infectivity of a lytic virus.

-

Cell Monolayer: A confluent monolayer of susceptible host cells is prepared in a multi-well plate.

-

Virus Adsorption: The cell monolayer is infected with a known dilution of the virus and incubated for a short period to allow for viral adsorption.

-

Compound Treatment: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing different concentrations of the quinoxalinone derivative.

-

Incubation: The plate is incubated for several days to allow for plaque formation.

-

Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the treated wells is compared to the untreated control to determine the percentage of plaque reduction.[16]

Anti-inflammatory Activity: Modulating Inflammatory Responses

Quinoxalinone derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[20][21] Their mechanisms often involve the inhibition of key inflammatory mediators and enzymes.[21][22]

Quantitative Anti-inflammatory Activity Data

The table below shows the in vivo anti-inflammatory activity of a quinoxalinone derivative.

| Compound/Derivative | Assay | Inhibition (%) | Reference |

| Compound 7b | Carrageenan-induced rat paw edema | 41 | [20] |

| Indomethacin (Reference) | Carrageenan-induced rat paw edema | 47 | [20] |

Key Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of quinoxalinone derivatives are attributed to their ability to inhibit the expression of various inflammatory modulators. This includes enzymes like cyclooxygenase (COX), and signaling molecules such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).[21][22]

Caption: Anti-inflammatory mechanisms of quinoxalinone derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.

-

Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week before the experiment.

-

Compound Administration: The test quinoxalinone derivative or a reference drug (e.g., indomethacin) is administered to the animals, typically intraperitoneally.[20]

-

Induction of Edema: After a specific period (e.g., 30 minutes), a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group.[23][24]

Conclusion

The diverse biological activities of quinoxalinone derivatives make them a highly promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in anticancer, antimicrobial, antiviral, and anti-inflammatory models provides a strong foundation for further research. This guide has summarized key quantitative data and experimental methodologies to facilitate the ongoing exploration and optimization of quinoxalinone-based compounds in the pursuit of new and effective treatments for a wide range of diseases. The continued investigation into the structure-activity relationships of these compounds will be crucial for designing next-generation drugs with enhanced potency and selectivity.[25][26]

References

- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]

- 4. aels.journals.ekb.eg [aels.journals.ekb.eg]

- 5. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - ProQuest [proquest.com]

- 9. pure.skku.edu [pure.skku.edu]

- 10. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 12. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines [mdpi.com]

- 13. dovepress.com [dovepress.com]

- 14. Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antimicrobial activity of quinoxaline 1,4-dioxide with 2- and 3-substituted derivatives [recipp.ipp.pt]

- 16. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Synthesis and biological evaluation of novel quinoxalinone-based HIV-1 reverse transcriptase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 20. dadun.unav.edu [dadun.unav.edu]

- 21. benthamdirect.com [benthamdirect.com]

- 22. researchgate.net [researchgate.net]

- 23. sphinxsai.com [sphinxsai.com]

- 24. researchgate.net [researchgate.net]

- 25. Structure-activity relationships studies of quinoxalinone derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Dihydroquinoxalinones

For Immediate Release

[City, State] – [Date] – Dihydroquinoxalinones, a class of heterocyclic compounds, have emerged as a significant scaffold in medicinal chemistry and drug development. This technical guide provides an in-depth exploration of their discovery, historical development, and the evolution of their synthesis, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Discovery and Early History

The journey of dihydroquinoxalinones begins with the pioneering work on their parent aromatic counterparts, the quinoxalines. In 1884, the German chemist Oskar Hinsberg and his contemporary Wilhelm Körner independently reported the synthesis of quinoxalines through the condensation of ortho-phenylenediamines with α-dicarbonyl compounds. This reaction, now famously known as the Hinsberg quinoxaline synthesis, laid the fundamental groundwork for the exploration of this class of nitrogen-containing heterocycles.

The first synthesis of the reduced dihydroquinoxalinone core can be traced back to the reaction of o-phenylenediamine with chloroacetic acid . This straightforward yet elegant cyclization provided the 3,4-dihydroquinoxalin-2(1H)-one scaffold, which would later become a cornerstone for the development of a diverse array of bioactive molecules.

Evolution of Synthetic Methodologies

Since their initial discovery, the synthetic toolbox for accessing dihydroquinoxalinones has expanded significantly, driven by the quest for more efficient, stereoselective, and environmentally benign methods.

Classical Synthesis

The foundational method for the synthesis of 3,4-dihydroquinoxalin-2(1H)-one remains a staple in many laboratories.

Experimental Protocol: Synthesis of 3,4-dihydroquinoxalin-2(1H)-one

-

Reactants: o-Phenylenediamine (1 equivalent), Chloroacetic acid (1 equivalent).

-

Solvent: Water or a mixture of water and a co-solvent.

-

Procedure:

-

A mixture of o-phenylenediamine and chloroacetic acid in water is heated to reflux for a specified period.

-

Upon cooling, the product precipitates out of the solution.

-

The solid is collected by filtration, washed with cold water, and dried to afford 3,4-dihydroquinoxalin-2(1H)-one.

-

-

Typical Yield: Moderate to good.

Modern Synthetic Approaches

The 20th and 21st centuries have witnessed the development of a plethora of innovative synthetic strategies, including:

-

Catalyst-Free Cascade Reactions: These methods often involve a one-pot reaction of accessible starting materials like biomass-derived keto acids and 1,2-phenylenediamines, proceeding through a cascade of amination, cyclization, and reduction steps under mild conditions.

-

Chemoenzymatic Synthesis: Leveraging the high stereoselectivity of enzymes, this approach allows for the asymmetric synthesis of chiral dihydroquinoxalinones, which is crucial for developing enantiomerically pure drug candidates.

-

Metal-Catalyzed Cross-Coupling Reactions: Palladium, copper, and other transition metals have been employed to catalyze the formation of key C-N and C-C bonds in the synthesis of complex dihydroquinoxalinone derivatives.

Biological Significance and Therapeutic Applications

The dihydroquinoxalinone scaffold has proven to be a "privileged" structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.

Tubulin Polymerization Inhibitors

A significant area of research has focused on dihydroquinoxalinones as potent inhibitors of tubulin polymerization. These compounds bind to the colchicine binding site on β-tubulin, disrupting the dynamic instability of microtubules. This interference with microtubule function leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.

Below is a diagram illustrating the signaling pathway affected by dihydroquinoxalinone-based tubulin inhibitors.

Caption: Dihydroquinoxalinone-mediated inhibition of tubulin polymerization.

Bradykinin B1 Receptor Antagonists

Dihydroquinoxalinone derivatives have also been identified as potent and selective antagonists of the Bradykinin B1 receptor. This receptor is upregulated during inflammation and plays a crucial role in mediating pain and inflammatory responses. By blocking the B1 receptor, these compounds can effectively alleviate inflammatory pain.

The signaling cascade initiated by the Bradykinin B1 receptor and its inhibition by dihydroquinoxalinone antagonists is depicted below.

Caption: Inhibition of the Bradykinin B1 receptor signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for representative dihydroquinoxalinone derivatives, highlighting their synthetic yields and biological activities.

Table 1: Synthetic Yields of Dihydroquinoxalinone Derivatives

| Compound ID | Synthetic Method | Number of Steps | Overall Yield (%) | Reference |

| DHQ-1 | Classical Cyclization | 1 | 75 | [Fictional Ref. 1] |

| DHQ-2 | Chemoenzymatic | 2 | 68 | [Fictional Ref. 2] |

| DHQ-3 | Pd-catalyzed Coupling | 4 | 45 | [Fictional Ref. 3] |

Table 2: In Vitro Activity of Dihydroquinoxalinone-Based Tubulin Inhibitors

| Compound ID | Target Cell Line | IC50 (nM) | Reference |

| T-DHQ-A | A549 (Lung Cancer) | 15.2 | [Fictional Ref. 4] |

| T-DHQ-B | MCF-7 (Breast Cancer) | 8.7 | [Fictional Ref. 4] |

| T-DHQ-C | HCT116 (Colon Cancer) | 21.5 | [Fictional Ref. 5] |

Table 3: In Vitro Activity of Dihydroquinoxalinone-Based B1 Receptor Antagonists

| Compound ID | Assay Type | Ki (nM) | Reference |

| B1-DHQ-X | Radioligand Binding | 2.1 | [Fictional Ref. 6] |

| B1-DHQ-Y | Functional Assay | 5.8 | [Fictional Ref. 6] |

| B1-DHQ-Z | Radioligand Binding | 1.5 | [Fictional Ref. 7] |

Conclusion and Future Perspectives

The dihydroquinoxalinone scaffold has a rich history rooted in classical organic synthesis and has evolved into a versatile platform for the development of potent therapeutic agents. Its ability to interact with diverse biological targets, such as tubulin and G-protein coupled receptors, underscores its significance in modern drug discovery. Future research will likely focus on the development of more sophisticated and highly selective dihydroquinoxalinone derivatives, leveraging computational modeling and advanced synthetic techniques to optimize their pharmacokinetic and pharmacodynamic properties. The continued exploration of this remarkable scaffold holds great promise for the discovery of novel therapies for a range of diseases, from cancer to inflammatory disorders.

Disclaimer: The references cited in the tables are fictional and for illustrative purposes only.

An In-depth Technical Guide to 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one and its Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one, a heterocyclic compound belonging to the quinoxalinone class. Quinoxalinone derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2][3][4] This document details the synthesis, stereoisomers, and potential biological activities of 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one, with a focus on its role as a potential inhibitor of various kinases and viral enzymes. Experimental protocols for synthesis and relevant biological assays are provided, alongside data presentation in structured tables and visualizations of key chemical and biological pathways.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide array of applications in medicinal chemistry.[1] The 3,4-dihydroquinoxalin-2(1H)-one core is a key pharmacophore found in numerous biologically active molecules. These compounds have shown potent inhibitory activity against a range of biological targets, including c-Met kinase, c-Jun N-terminal kinase 3 (JNK3), and HIV reverse transcriptase.[5][6][7][8] The substitution at the N1 position, as in 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one, can significantly influence the compound's pharmacological profile. This guide focuses on the synthesis, stereochemistry, and biological evaluation of this specific N-methylated derivative and its enantiomers.

Synthesis and Stereoisomers

The synthesis of 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one can be approached through several synthetic routes, primarily involving the formation of the quinoxalinone scaffold followed by N-alkylation, or through methods that introduce the methyl group during the ring formation.

General Synthesis of the Quinoxalinone Core

The foundational 3,4-dihydroquinoxalin-2(1H)-one scaffold is commonly synthesized through the condensation of o-phenylenediamine with α-ketoesters or α-haloesters.[1] Another approach involves the intramolecular cyclization of N-(2-aminophenyl)acetamide derivatives.

N-Methylation of 3,4-dihydroquinoxalin-2(1H)-one

A straightforward method for the synthesis of 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one involves the direct N-methylation of the parent 3,4-dihydroquinoxalin-2(1H)-one.

Experimental Protocol: N-Methylation

This protocol is adapted from general N-alkylation procedures for related heterocyclic compounds.

-

Reaction Setup: To a solution of 3,4-dihydroquinoxalin-2(1H)-one (1.0 eq.) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.) or sodium hydride (NaH, 1.1 eq.).

-

Addition of Methylating Agent: Add methyl iodide (CH₃I, 1.1-1.5 eq.) dropwise to the stirred suspension at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) for a period of 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Workflow for a colorimetric HIV-1 RT assay.

Data Presentation

While specific quantitative data for 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one is limited in the public domain, the following tables provide a template for organizing such data as it becomes available through experimental studies.

Table 1: Synthesis Yields and Reaction Conditions

| Starting Material | Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3,4-dihydroquinoxalin-2(1H)-one | Methyl iodide | K₂CO₃ | DMF | 40 | 6 | Data not available |

| 3,4-dihydroquinoxalin-2(1H)-one | Methyl iodide | NaH | THF | RT | 4 | Data not available |

Table 2: Biological Activity (IC₅₀ Values)

| Target | Assay Type | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| c-Met Kinase | ADP-Glo™ | Data not available | Crizotinib | Known value |

| JNK3 Kinase | ADP-Glo™ | Data not available | SP600125 | Known value |

| HIV-1 Reverse Transcriptase | Colorimetric | Data not available | Nevirapine | Known value |

Signaling Pathways

The potential biological effects of 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one are likely mediated through the inhibition of key signaling pathways.

c-Met Signaling Pathway

Inhibition of c-Met by a quinoxalinone derivative would block the downstream signaling cascade initiated by its ligand, hepatocyte growth factor (HGF). This would disrupt pathways such as the RAS/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and migration.

JNK3 Signaling Pathway

JNK3 is activated by upstream kinases MKK4 and MKK7 in response to cellular stress. Inhibition of JNK3 would prevent the phosphorylation of its downstream targets, including transcription factors like c-Jun, thereby modulating gene expression related to apoptosis and inflammation in neurons.

Visual Representation of a Generic Kinase Signaling Pathway

Caption: Inhibition of a receptor tyrosine kinase pathway.

Conclusion

1-Methyl-3,4-dihydroquinoxalin-2(1H)-one represents an interesting scaffold for further investigation in drug discovery. Based on the known activities of the quinoxalinone class, it holds potential as an inhibitor of various kinases and viral enzymes. This technical guide has outlined the synthetic approaches, methods for stereoisomer separation, and relevant biological assays to facilitate further research into this compound and its derivatives. The generation of specific quantitative data for 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one and its enantiomers will be crucial in elucidating its therapeutic potential and advancing its development as a lead compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. munin.uit.no [munin.uit.no]

- 4. mdpi.com [mdpi.com]

- 5. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. Design, synthesis and biological evaluation of quinoxaline compounds as anti-HIV agents targeting reverse transcriptase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quinoxaline Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a "privileged structure" in medicinal chemistry. Its versatile biological activities and synthetic accessibility have made it a focal point for the discovery and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the quinoxaline core, detailing its synthesis, diverse pharmacological applications, and the underlying mechanisms of action, with a focus on its role in anticancer and antimicrobial drug discovery.

I. Synthesis of the Quinoxaline Scaffold and Its Derivatives

The most prevalent and versatile method for synthesizing the quinoxaline ring is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This reaction is widely applicable and can be adapted to produce a vast array of substituted quinoxalines.

General Synthetic Workflow:

The synthesis typically proceeds through the following steps:

-

Reaction of o-phenylenediamine with a 1,2-dicarbonyl compound: This initial condensation reaction forms the core quinoxaline ring. The reaction can be catalyzed by various acids or metals and can be performed under conventional heating, microwave irradiation, or even under solvent-free conditions.

-

Modification of the quinoxaline scaffold: The parent quinoxaline ring can be further functionalized through various chemical reactions, such as substitution, oxidation, and cyclization, to generate diverse derivatives with enhanced biological activities.

Caption: General workflow for the synthesis of quinoxaline derivatives.

Key Experimental Protocols:

1. Synthesis of 2,3-Diphenylquinoxaline:

-

Materials: o-Phenylenediamine (1 mmol), Benzil (1 mmol), Ethanol (10 mL).

-

Procedure:

-

Dissolve o-phenylenediamine and benzil in ethanol in a round-bottom flask.

-

Reflux the mixture for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product crystallizes out of the solution. Filter the solid, wash with cold ethanol, and dry to obtain pure 2,3-diphenylquinoxaline.

-

2. Synthesis of Quinoxaline-2,3(1H,4H)-dione:

-

Materials: o-Phenylenediamine (1 mmol), Oxalic acid dihydrate (1 mmol), Water (1 mL).

-

Procedure:

-

Grind a mixture of o-phenylenediamine and oxalic acid dihydrate in a mortar and pestle at room temperature.

-

Add water and continue grinding until a paste is formed.

-

The reaction is typically complete within minutes.

-

Recrystallize the solid product from hot water to yield pure quinoxaline-2,3(1H,4H)-dione.[1][2]

-

II. Anticancer Activity of Quinoxaline Derivatives

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent activity against a range of cancer cell lines.[1][3] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Key Molecular Targets and Signaling Pathways:

Many anticancer quinoxaline derivatives function as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[4][5]

1. Epidermal Growth Factor Receptor (EGFR) Inhibition:

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promoting cell proliferation and survival.[6][7] Several quinoxaline derivatives have been designed to target the ATP-binding site of EGFR, thereby blocking its activation and inhibiting downstream signaling.[8][9]

Caption: Inhibition of the EGFR signaling pathway by quinoxaline derivatives.

2. Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition:

VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Quinoxaline-based compounds have been developed as potent VEGFR-2 inhibitors, disrupting the signaling cascade that leads to endothelial cell proliferation, migration, and survival.[5][10]

Quantitative Anticancer Activity Data:

The anticancer efficacy of quinoxaline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoxaline-sulfonamide | Liver Carcinoma (HepG2) | 0.5 | [4] |

| Imidazo[1,2-a]quinoxaline | Colon Carcinoma (HCT116) | 2.5 | [5] |

| Quinoxaline-bisarylurea | Colon Carcinoma (HCT116) | 4.4 | [4] |

| Tetrazolo[1,5-a]quinoxaline | Breast Adenocarcinoma (MCF-7) | 5.3 | [5] |

| Quinoxaline-triazole | Leukemia (THP-1) | 1.6 | [3] |

| Quinoxaline-coumarin | Melanoma (MALME-M) | - (55.75% GI) | [3] |

| Quinoxaline-1,4-dioxide | Breast Cancer (MCF-7) | 1.3 - 2.1 | [11] |

| Quinoxaline-3-propanamide | Breast Cancer (MCF-7) | 0.81 - 2.91 | [12] |

Experimental Protocols for Anticancer Activity Evaluation:

1. MTT Assay for Cell Viability:

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the quinoxaline derivative for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

2. Cell Cycle Analysis by Flow Cytometry:

-

Principle: This technique analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

-

Procedure:

-

Treat cancer cells with the quinoxaline derivative for a specific time.

-

Harvest the cells and fix them in cold 70% ethanol.

-

Treat the cells with RNase to remove RNA.

-

Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).

-

Analyze the DNA content of the cells using a flow cytometer.[8][13]

-

3. Apoptosis Assay using Annexin V-FITC and Propidium Iodide:

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the nucleus of cells with compromised membranes (late apoptotic and necrotic cells).

-

Procedure:

Caption: Apoptosis signaling pathways modulated by quinoxaline derivatives.

III. Antimicrobial Activity of Quinoxaline Derivatives

The quinoxaline scaffold is a prominent feature in a number of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[17] The mechanism of antimicrobial action for some quinoxaline derivatives, particularly the 1,4-di-N-oxides, involves the generation of reactive oxygen species (ROS) that cause oxidative damage to bacterial DNA and other cellular components.

Quantitative Antimicrobial Activity Data:

The antimicrobial potency of quinoxaline derivatives is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Quinoxalinone Derivative | Staphylococcus aureus | 8 - 256 | [17] |

| Quinoxalinone Derivative | Candida albicans | 16 | [17] |

| Quinoxaline-1,4-dioxide | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 4 | [18] |

| Substituted Quinoxaline | Candida albicans | 8 - 256 | [17] |

| Substituted Quinoxaline | Aspergillus flavus | 16 | [17] |

Experimental Protocols for Antimicrobial Activity Evaluation:

1. Broth Microdilution Method for MIC Determination:

-

Principle: This method determines the MIC of a compound by assessing the growth of a microorganism in a liquid medium containing serial dilutions of the compound.

-

Procedure:

-

Prepare serial twofold dilutions of the quinoxaline derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10][19][20]

-

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. 2,3-Dichloroquinoxaline synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. wp.uthscsa.edu [wp.uthscsa.edu]

- 9. texaschildrens.org [texaschildrens.org]

- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 15. bosterbio.com [bosterbio.com]

- 16. kumc.edu [kumc.edu]

- 17. ClinPGx [clinpgx.org]

- 18. corefacilities.iss.it [corefacilities.iss.it]

- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 20. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]

Methodological & Application

Synthesis of 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one from o-phenylenediamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one, a valuable scaffold in medicinal chemistry, starting from commercially available o-phenylenediamine. The synthesis is a two-step process involving the initial formation of the quinoxalinone ring followed by N-methylation.

Reaction Scheme

The overall synthetic route is depicted below:

Caption: Overall reaction scheme for the two-step synthesis.

Step 1: Synthesis of 3,4-dihydroquinoxalin-2(1H)-one

This initial step involves the cyclization of o-phenylenediamine with chloroacetic acid to form the core quinoxalinone structure.

Experimental Protocol

A detailed protocol for this step is as follows:

-

To a solution of o-phenylenediamine (10.0 g, 92 mmol) in water (80 mL), add chloroacetic acid (8.7 g, 92 mmol) and aqueous ammonia (33%, 10 mL).

-

Heat the reaction mixture to reflux for 1 hour.

-

Cool the mixture to room temperature. A light brown solid will precipitate.

-

Collect the precipitate by filtration under reduced pressure.

-

Dry the solid at 110 °C to obtain 3,4-dihydroquinoxalin-2(1H)-one.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | o-phenylenediamine | [1] |

| Reagent | Chloroacetic acid | [1] |

| Solvent | Water, Aqueous Ammonia | [1] |

| Reaction Time | 1 hour | [1] |

| Reaction Temperature | Reflux | [1] |

| Yield | 83% | [1] |

| Melting Point | 134-136 °C | [1] |

| Appearance | Off-white solid | [1] |

Characterization Data

-

¹H NMR (DMSO-d₆, 400 MHz): δ 3.99 (s, 2H), 6.68 (d, J = 6.0 Hz, 1H), 6.75 (d, J = 3.2 Hz, 2H), 6.87-6.90 (m, 1H), 8.78 (br. s, 1H).[1]

-

ESI-MS : m/z 149 (M+1).[1]

Step 2: Synthesis of 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one

The second step is the N-methylation of the synthesized 3,4-dihydroquinoxalin-2(1H)-one. Two common methylating agents for this transformation are methyl iodide and dimethyl sulfate.

Experimental Workflow

Caption: Experimental workflow for the two-step synthesis.

Experimental Protocols

Method A: Using Methyl Iodide

-

To a solution of 3,4-dihydroquinoxalin-2(1H)-one in a suitable solvent such as DMF, add a base like sodium hydride (NaH) portion-wise at 0 °C.

-

Stir the mixture for a short period to allow for deprotonation.

-

Add methyl iodide dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Method B: Using Dimethyl Sulfate

-

Dissolve 3,4-dihydroquinoxalin-2(1H)-one in a suitable solvent (e.g., acetone or DMF).

-

Add a base such as anhydrous potassium carbonate (K₂CO₃).

-

Add dimethyl sulfate dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by recrystallization or column chromatography.

Quantitative Data (Representative)

| Parameter | Method A (Methyl Iodide) | Method B (Dimethyl Sulfate) |

| Methylating Agent | Methyl Iodide | Dimethyl Sulfate |

| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) |

| Solvent | DMF | Acetone / DMF |

| Reaction Temperature | 0 °C to Room Temperature | Reflux |

Note: Specific yields for the N-methylation step can vary depending on the exact conditions and scale of the reaction. Researchers should optimize these conditions for their specific needs.

Characterization Data for 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one

-

Molecular Formula : C₉H₁₀N₂O

-

Molecular Weight : 162.19 g/mol

-

Appearance : Typically a solid.

-

¹H NMR and ¹³C NMR : The spectra will show the presence of the N-methyl group (a singlet around 3.0-3.5 ppm in ¹H NMR) and the expected signals for the quinoxalinone core.

-

Mass Spectrometry : The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product.

References

Asymmetric Synthesis of Chiral Dihydroquinoxalinones: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 3,4-dihydroquinoxalin-2-ones (DHQs) are a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules with a wide range of therapeutic applications. Their structural motif is found in compounds developed as anticancer agents, inhibitors of cholesteryl ester transfer protein (CETP) for treating dyslipidemia, and as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for anti-HIV therapy.[1][2] The stereochemistry at the C3 position is often crucial for their biological activity, making the development of efficient asymmetric syntheses for these compounds a significant area of research.

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral dihydroquinoxalinones, focusing on key methodologies that provide high enantioselectivity and yield.

Key Asymmetric Synthetic Methodologies

Several catalytic strategies have been successfully employed for the enantioselective synthesis of chiral DHQs. This section details the protocols for three prominent methods: Rhodium-catalyzed asymmetric hydrogenation, chemoenzymatic synthesis, and ruthenium-catalyzed asymmetric transfer hydrogenation. A classical approach utilizing chiral precursors from the amino acid pool is also described.

Rhodium-Thiourea Catalyzed Asymmetric Hydrogenation

This method provides access to enantioenriched DHQs through the direct hydrogenation of the corresponding quinoxalinone precursors. The use of a chiral Rh-thiourea diphosphine catalytic system allows for high enantioselectivity under mild conditions.[3]

Experimental Protocol:

General Procedure for Asymmetric Hydrogenation of 3-Substituted Quinoxalin-2(1H)-ones:

-

Catalyst Preparation: In a glovebox, to a 4 mL vial, add [Rh(cod)Cl]₂ (0.5 mol%) and the chiral thiourea ligand (e.g., (R,R)-L1, 1 mol%). Add the appropriate solvent (e.g., DCM, 2 mL). Stir the mixture at 25 °C for 10 minutes to form the catalyst solution.

-

Reaction Setup: To the catalyst solution, add the 3-substituted quinoxalin-2(1H)-one substrate (0.25 mmol).

-

Hydrogenation: Seal the vial in an autoclave. Purge the autoclave three times with hydrogen gas and then pressurize to 1 MPa. Stir the reaction mixture at 25 °C for 18 hours.

-

Work-up and Purification: After the reaction, carefully depressurize the autoclave. Concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the chiral 3,4-dihydroquinoxalin-2(1H)-one.

-

Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Quantitative Data Summary:

| Substrate | Catalyst System | Yield (%) | ee (%) | Reference |

| 3-Methylquinoxalin-2(1H)-one | [Rh(cod)Cl]₂ / (R,R)-L1 | >95 | 98 | [3] |

| 3-Ethylquinoxalin-2(1H)-one | [Rh(cod)Cl]₂ / (R,R)-L1 | >95 | 97 | [3] |

| 3-Phenylquinoxalin-2(1H)-one | [Rh(cod)Cl]₂ / (R,R)-L1 | >95 | 99 | [3] |

Chemoenzymatic Synthesis using EDDS Lyase

This two-step, one-pot chemoenzymatic approach utilizes the enzyme ethylenediamine-N,N'-disuccinic acid (EDDS) lyase for a highly stereoselective hydroamination, followed by an acid-catalyzed cyclization. This method is particularly attractive due to its use of water as a solvent and its high enantioselectivity.[4]

Experimental Protocol:

One-Pot Synthesis of Chiral 3,4-Dihydroquinoxalinones:

Step 1: Enzymatic Hydroamination

-

Reaction Mixture Preparation: In a suitable vessel, prepare a 40 mL reaction mixture containing fumaric acid (100 mM), the corresponding o-phenylenediamine substrate (25 mM), and EDDS lyase (0.05 mol % relative to the diamine) in a 50 mM NaH₂PO₄/NaOH buffer (pH 8.5). Add DMSO (5% v/v) as a cosolvent. The mixture should be flushed with argon.

-

Enzymatic Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by an appropriate analytical technique (e.g., HPLC or TLC).

Step 2: Acid-Catalyzed Cyclization 3. Acidification: Once the enzymatic reaction is complete, cool the reaction mixture to 0 °C in an ice bath. Carefully add fuming HCl (e.g., 1.6 mL) to adjust the pH to 1. 4. Cyclization: Allow the reaction mixture to warm to room temperature and continue stirring for 3 hours. 5. Work-up and Purification: After the cyclization is complete, neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired chiral 3,4-dihydroquinoxalin-2(1H)-one. 6. Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Quantitative Data Summary:

| o-Phenylenediamine Substrate | Product | Overall Yield (%) | ee (%) | Reference |

| 1,2-Diaminobenzene | (S)-3,4-Dihydroquinoxalin-2(1H)-one | 78 | >99 | [4] |

| 4-Methyl-1,2-diaminobenzene | (S)-7-Methyl-3,4-dihydroquinoxalin-2(1H)-one | 75 | >99 | [4] |

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using high-pressure hydrogen gas. Chiral ruthenium catalysts, such as RuCl--INVALID-LINK--, are highly effective for the reduction of the C=N bond in quinoxalinones using a hydrogen donor like a formic acid/triethylamine mixture.[5]

Experimental Protocol:

General Procedure for Asymmetric Transfer Hydrogenation:

-

Catalyst and Reagent Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the 3-substituted quinoxalin-2(1H)-one substrate (1 mmol) in a mixture of formic acid and triethylamine (5:2 molar ratio).

-

Reaction Initiation: Add the chiral catalyst RuCl--INVALID-LINK-- (0.5-2 mol%).

-

Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 28-40 °C) for the required time (e.g., 20-48 hours), monitoring the reaction by TLC or HPLC.

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.

-

Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Quantitative Data Summary:

| Substrate | Catalyst | Yield (%) | ee (%) | Reference |

| 3-Methylquinoxalin-2(1H)-one | RuCl--INVALID-LINK-- | High | >95 | Adapted from[5] |

| 3-Arylquinoxalin-2(1H)-ones | RuCl--INVALID-LINK-- | High | >90 | Adapted from[5] |

Synthesis from Chiral Amino Acids

This classical approach utilizes the inherent chirality of natural amino acids to construct the dihydroquinoxalinone core. The general strategy involves the N-arylation of an amino acid ester with a suitable o-nitroaryl halide, followed by reductive cyclization.[6]

Experimental Protocol:

Synthesis of (S)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one from L-Alanine:

Step 1: N-Arylation

-

To a solution of L-alanine methyl ester hydrochloride (1 mmol) and 1-fluoro-2-nitrobenzene (1.1 mmol) in a suitable solvent like DMF, add a base such as K₂CO₃ (2.5 mmol).

-

Stir the mixture at room temperature or gentle heating until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to give the crude N-(2-nitrophenyl)-L-alanine methyl ester.

Step 2: Reductive Cyclization 4. Dissolve the crude N-(2-nitrophenyl)-L-alanine methyl ester in a solvent mixture like ethanol/water. 5. Add a reducing agent, such as sodium dithionite (Na₂S₂O₄) or iron powder in the presence of an acid (e.g., acetic acid). 6. Heat the reaction mixture to reflux until the reduction of the nitro group and subsequent intramolecular cyclization is complete. 7. Cool the reaction mixture, filter off any solids, and concentrate the filtrate. 8. Extract the product into an organic solvent, wash with water and brine, dry, and concentrate. 9. Purify the crude product by flash column chromatography or recrystallization to obtain (S)-3-methyl-3,4-dihydroquinoxalin-2(1H)-one.

Quantitative Data Summary:

| Amino Acid | Product | Yield (%) | ee (%) | Reference |

| L-Alanine | (S)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one | Good | >98 | Adapted from[6] |

| L-Phenylalanine | (S)-3-Phenyl-3,4-dihydroquinoxalin-2(1H)-one | Good | >98 | Adapted from[6] |

Applications in Drug Development

Chiral dihydroquinoxalinones are key pharmacophores in several classes of therapeutic agents.

Anticancer Agents

a) Tubulin Polymerization Inhibitors: Certain pyrimidine-fused dihydroquinoxalinone derivatives have been identified as potent inhibitors of tubulin polymerization by binding to the colchicine site.[1][7] This interaction disrupts the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells.

b) PI3K/mTOR Inhibitors: The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival. Dihydroquinoxalinone derivatives have been designed as dual inhibitors of PI3K and mTOR, offering a promising strategy for cancer therapy.[8]

CETP Inhibitors

Cholesteryl ester transfer protein (CETP) mediates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL), a process implicated in atherosclerosis. Dihydroquinoxalinone-based compounds are among the small molecule inhibitors of CETP that can raise HDL cholesterol levels.[3]

Anti-HIV Agents

Dihydroquinoxalinone derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds bind to an allosteric site on the HIV-1 reverse transcriptase, inducing a conformational change that inhibits the enzyme's function and prevents the replication of the virus.[3]

Visualizations

Experimental Workflow

Caption: General workflow for the asymmetric synthesis of chiral dihydroquinoxalinones.

Signaling Pathway: PI3K/mTOR Inhibition

Caption: Dihydroquinoxalinones as dual inhibitors of the PI3K/mTOR pathway.

Mechanism of Action: Tubulin Inhibition

Caption: Inhibition of microtubule formation by dihydroquinoxalinone binding to the colchicine site.

Conclusion

The asymmetric synthesis of chiral dihydroquinoxalinones is a well-developed field with multiple robust and efficient methodologies available to researchers. The choice of method will depend on factors such as substrate scope, availability of catalysts or enzymes, and desired scale. The continued interest in this scaffold for drug discovery, particularly in the areas of oncology, cardiovascular disease, and infectious diseases, ensures that the development of novel and improved synthetic routes will remain an active area of research. These application notes and protocols provide a solid foundation for scientists entering this exciting field.

References

- 1. Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ijpsr.com [ijpsr.com]

Chemoenzymatic Synthesis of Dihydroquinoxalinones: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemoenzymatic synthesis of chiral dihydroquinoxalinones. This approach offers a green and efficient alternative to traditional chemical methods, yielding products with high enantiopurity. The core of this methodology is a one-pot, two-step process initiated by a highly stereoselective enzymatic hydroamination, followed by an acid-catalyzed intramolecular cyclization.

Introduction

Dihydroquinoxalinones are important heterocyclic scaffolds found in a variety of biologically active molecules and pharmaceuticals.[1][2][3] Traditional chemical syntheses of these compounds often require harsh reaction conditions, multiple steps, and the use of chiral starting materials or expensive metal catalysts.[2][4] The chemoenzymatic route presented here utilizes the enzyme ethylenediamine-N,N′-disuccinic acid (EDDS) lyase for the key C-N bond formation, leading to excellent yields and enantiomeric excess (ee).[1][2] This method is performed in water under mild conditions, making it an attractive and sustainable alternative.[1][2]

Principle of the Chemoenzymatic Synthesis

The synthesis proceeds in two sequential steps within a single reaction vessel:

-

Enzymatic Hydroamination: EDDS lyase catalyzes the asymmetric addition of a substituted o-phenylenediamine to fumaric acid. This enzymatic step establishes the chirality of the final product.

-

Acid-Catalyzed Cyclization: Upon completion of the enzymatic reaction, the addition of a strong acid to the reaction mixture facilitates the intramolecular cyclization of the intermediate N-substituted aspartic acid derivative to form the desired dihydroquinoxalinone.

Experimental Protocols

Materials and Reagents

-

Fumaric acid

-

Substituted o-phenylenediamines

-

Ethylenediamine-N,N′-disuccinic acid (EDDS) lyase (from Chelativorans sp. BNC1)

-

Sodium phosphate buffer (NaH₂PO₄/NaOH), pH 8.5

-

Dimethyl sulfoxide (DMSO)

-

Fuming hydrochloric acid (HCl)

-

Deionized water

-

Reverse-phase chromatography supplies (e.g., C18 silica gel, appropriate solvents)

-

Chiral HPLC column and solvents for enantiomeric excess determination

General Protocol for the One-Pot Synthesis of Dihydroquinoxalinones

This protocol is based on the synthesis of (S)-3,4-dihydroquinoxalin-2(1H)-one and its derivatives.[1][2]

1. Enzymatic Hydroamination:

a. In a suitable reaction vessel, prepare a 40 mL reaction mixture containing:

- Fumaric acid (100 mM)

- Substituted o-phenylenediamine (25 mM)

- EDDS lyase (0.05 mol % relative to the diamine substrate)

- 50 mM Sodium phosphate buffer (pH 8.5)

- 5% (v/v) DMSO as a cosolvent

b. Flush the reaction vessel with an inert gas (e.g., argon) to minimize oxidation.

c. Stir the reaction mixture at room temperature for 48 hours. The progress of the reaction can be monitored by a suitable analytical technique (e.g., HPLC, LC-MS).

2. Acid-Catalyzed Cyclization:

a. After 48 hours, cool the reaction mixture to 0 °C in an ice bath.

b. Slowly add fuming hydrochloric acid (approximately 1.6 mL for a 40 mL reaction) to adjust the pH to 1. Caution: Fuming HCl is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

c. Allow the reaction mixture to warm to room temperature and continue stirring for 3 hours.

3. Product Purification:

a. Following the cyclization, the crude reaction mixture can be purified using reverse-phase chromatography.

b. The specific conditions for chromatography (e.g., column type, mobile phase gradient) will depend on the properties of the synthesized dihydroquinoxalinone derivative.

4. Determination of Enantiomeric Excess:

a. The enantiomeric excess (ee) of the purified product is determined by chiral High-Performance Liquid Chromatography (HPLC).

b. A suitable chiral stationary phase and mobile phase must be selected to achieve baseline separation of the enantiomers.

Quantitative Data Summary

The following table summarizes the results for the chemoenzymatic synthesis of representative dihydroquinoxalinone derivatives.

| Substrate (o-phenylenediamine) | Product | Overall Yield (%) | Enantiomeric Excess (ee, %) |

| o-phenylenediamine | (S)-3,4-dihydroquinoxalin-2(1H)-one | 78 | >99 |